
(2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including acetamido, tosyloxy, and trimethylsilyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes selective functional group transformations. Key steps include the introduction of the acetamido group, the tosyloxy group, and the trimethylsilyl group under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The tosyloxy group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for selective modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the acetamido group suggests possible applications in drug design, particularly in the development of inhibitors or modulators of specific enzymes.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group diversity make it suitable for various industrial applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tosyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The trimethylsilyl group can protect reactive sites during chemical transformations, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6R)-5-Acetamido-2-((methoxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Monoacetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6R)-5-Acetamido-2-((tosyloxy)methyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater versatility in synthetic chemistry and potential for diverse scientific research applications.
Properties
Molecular Formula |
C24H37NO10SSi |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-4-acetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]-6-(2-trimethylsilylethoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C24H37NO10SSi/c1-15-8-10-19(11-9-15)36(29,30)32-14-20-22(33-17(3)27)23(34-18(4)28)21(25-16(2)26)24(35-20)31-12-13-37(5,6)7/h8-11,20-24H,12-14H2,1-7H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 |
InChI Key |
FCNZLBAHXQPUKK-MRKXFKPJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


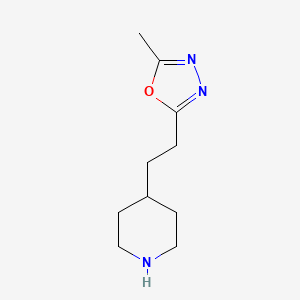
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
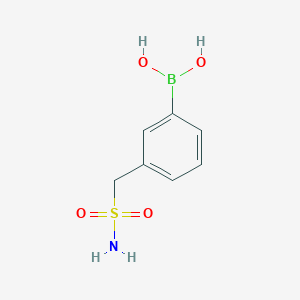
![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
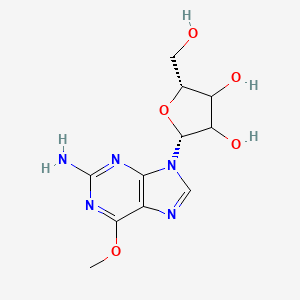
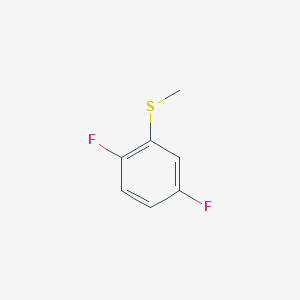
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)

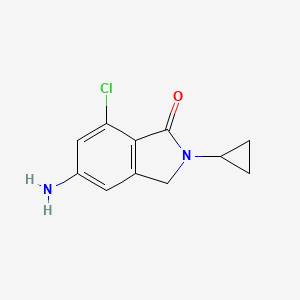
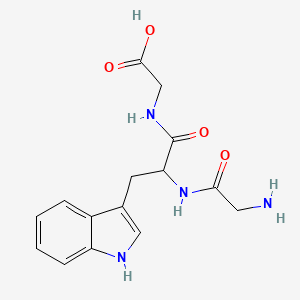
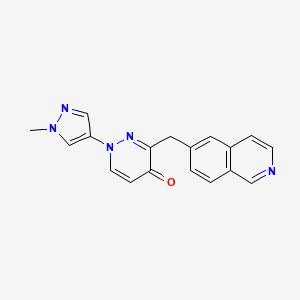
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)
